molecular formula C13H26N2O2 B1491973 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine CAS No. 2098027-38-2

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine

Cat. No.: B1491973
CAS No.: 2098027-38-2
M. Wt: 242.36 g/mol
InChI Key: ASIIZXSWYYYMJB-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 3,4-diethoxypyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in 3,4-diethoxypyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is unique due to the presence of both piperidine and 3,4-diethoxypyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential activities compared to its individual components .

Properties

IUPAC Name

4-(3,4-diethoxypyrrolidin-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-3-16-12-9-15(10-13(12)17-4-2)11-5-7-14-8-6-11/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIIZXSWYYYMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Reactant of Route 3
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Reactant of Route 4
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Reactant of Route 5
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine

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